

# Application Notes: Diphenylthiocarbazide as a Chromogenic Reagent for Metal Ion Detection

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## Compound of Interest

Compound Name: *Diphenylthiocarbazide*

Cat. No.: *B165244*

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## Introduction

**Diphenylthiocarbazide**, commonly known as dithizone, is a versatile organic reagent widely employed in analytical chemistry for the colorimetric determination of various heavy metal ions. [1][2][3][4] Its ability to form intensely colored complexes with metal ions allows for simple, rapid, and sensitive detection, making it a valuable tool in environmental monitoring, food safety analysis, and clinical diagnostics.[5][6][7] This document provides detailed application notes and protocols for the use of dithizone in the detection of key metal ions such as lead (Pb), mercury (Hg), and zinc (Zn).

Dithizone itself, when dissolved in organic solvents like chloroform or carbon tetrachloride, exhibits a green color.[8] Upon reaction with target metal ions under specific pH conditions, it forms metal-dithizonate complexes that are soluble in the organic phase and display distinct colors, such as the red complex formed with lead.[9] The intensity of the resulting color is directly proportional to the concentration of the metal ion, enabling quantitative analysis using spectrophotometry.[10]

## Principle of Detection

The underlying principle of metal ion detection using dithizone is the formation of a stable chelate complex between the dithizone molecule and the metal ion. Dithizone acts as a bidentate ligand, coordinating with the metal ion through its sulfur and nitrogen atoms.[4][11] This complexation reaction is typically carried out in a two-phase system where the metal ion in an aqueous solution is extracted into an organic phase containing dithizone. The stoichiometry

of the metal-dithizone complex is often 1:2.[10][11][12] The selectivity for a particular metal ion can be achieved by carefully controlling the pH of the aqueous solution and by using masking agents to prevent interference from other ions.[3][13]

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of lead, mercury, and zinc using dithizone.

Table 1: Quantitative Parameters for Lead (Pb<sup>2+</sup>) Detection

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ <sub>max</sub> )	516 nm - 520 nm	[12][14]
Linear Range	0.02 - 0.1 ppm	[14]
Molar Absorptivity (ε)	$3.99 \times 10^5 \text{ L mol}^{-1} \text{ cm}^{-1}$ (in micellar media)	[5]
Limit of Detection (LOD)	0.00596 ppm	[14]
Limit of Quantification (LOQ)	0.0198 ppm	[14]
Stoichiometry (Pb:Dithizone)	1:2	[5][12]

Table 2: Quantitative Parameters for Mercury (Hg<sup>2+</sup>) Detection

Parameter	Value	Reference
Wavelength of Maximum Absorbance ( $\lambda_{max}$ )	488 nm - 500 nm	<a href="#">[10]</a>
Linear Range	0.1 - 25 $\mu$ g/mL	<a href="#">[10]</a>
Molar Absorptivity ( $\epsilon$ )	$6.88 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$ (in chloroform)	<a href="#">[10]</a>
Limit of Detection (LOD)	0.057 ppb (using a nanofiber membrane)	<a href="#">[15]</a> <a href="#">[16]</a>
Stoichiometry (Hg:Dithizone)	1:2	<a href="#">[10]</a> <a href="#">[11]</a>

Table 3: Quantitative Parameters for Zinc ( $Zn^{2+}$ ) Detection

Parameter	Value	Reference
Wavelength of Maximum Absorbance ( $\lambda_{max}$ )	540 nm - 565 nm	<a href="#">[17]</a>
Linear Range	$1.5 \times 10^{-5} - 1.5 \times 10^{-4} \text{ M}$	<a href="#">[17]</a>
Limit of Detection (LOD)	$3 \times 10^{-6} \text{ M}$	<a href="#">[17]</a>
Stoichiometry (Zn:Dithizone)	1:2	<a href="#">[17]</a>

## Experimental Protocols

The following are detailed protocols for the detection of lead, mercury, and zinc using **diphenylthiocarbazide**.

### Protocol 1: Spectrophotometric Determination of Lead ( $Pb^{2+}$ )

This protocol is based on the formation of a red lead-dithizonate complex, which is extracted into an organic solvent and measured spectrophotometrically.[\[9\]](#)[\[12\]](#)

Materials and Reagents:

- Standard Lead ( $Pb^{2+}$ ) solution (1000 ppm)
- Dithizone (**Diphenylthiocarbazide**)
- Chloroform ( $CHCl_3$ )
- Nitric Acid ( $HNO_3$ ), 1%
- Ammonium Hydroxide ( $NH_4OH$ )
- Potassium Cyanide (KCN) solution, 10% (Caution: Highly Toxic)
- Ammonium Citrate solution, 30%
- Phenol Red indicator
- Deionized Water
- Separatory funnels (60 mL)
- UV-Vis Spectrophotometer

**Procedure:**

- Preparation of Standard Solutions:
  - Prepare a 1.0 ppm lead stock solution by diluting the 1000 ppm standard solution with 1%  $HNO_3$ .[\[12\]](#)
  - From the 1.0 ppm stock solution, prepare a series of standard solutions containing 0.0, 1.0, 5.0, 10.0, and 25.0  $\mu g$  of lead in separate separatory funnels.[\[12\]](#)
- Preparation of Dithizone Solution (0.001%):
  - Dissolve 10 mg of dithizone in 1000 mL of chloroform. Store this solution in a refrigerator.[\[12\]](#)
- Sample Preparation:

- For solid samples, perform a suitable acid digestion to bring the lead into solution. For liquid samples, acidify with nitric acid.
- Extraction and Measurement:
  - To the separatory funnels containing the standards and the prepared sample, add 10 mL of 30% ammonium citrate solution and 2 drops of phenol red indicator.[12]
  - Adjust the pH to approximately 10 by adding ammonium hydroxide until the indicator turns red.[14]
  - Add 5 mL of 10% KCN solution to mask interfering ions.[14]
  - Add 5 mL of the 0.001% dithizone solution to each separatory funnel.[12]
  - Shake vigorously for about 1 minute to extract the lead-dithizonate complex into the chloroform layer.[12] The chloroform layer will turn red in the presence of lead.
  - Allow the layers to separate and drain the lower chloroform layer into a clean cuvette.
  - Measure the absorbance of the chloroform extracts at 520 nm against a reagent blank (the standard with 0.0 µg of lead).[12]
- Calibration and Calculation:
  - Construct a calibration curve by plotting the absorbance of the standards against their corresponding lead concentrations.
  - Determine the concentration of lead in the sample by interpolating its absorbance on the calibration curve.

## Protocol 2: Spectrophotometric Determination of Mercury (Hg<sup>2+</sup>)

This protocol describes the detection of mercury based on the formation of an orange mercury-dithizonate complex.[10]

Materials and Reagents:

- Standard Mercury ( $\text{Hg}^{2+}$ ) solution (1000 ppm)
- Dithizone (**Diphenylthiocarbazide**)
- Chloroform ( $\text{CHCl}_3$ )
- Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ), 3 M
- Potassium Permanganate ( $\text{KMnO}_4$ ) solution
- Hydroxylamine Hydrochloride solution
- Deionized Water
- Separatory funnels
- UV-Vis Spectrophotometer

**Procedure:**

- Preparation of Standard Solutions:
  - Prepare a series of standard solutions with known mercury concentrations (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5  $\mu\text{g/mL}$ ) by diluting a stock solution.[10]
- Preparation of Dithizone Solution:
  - Prepare a working solution of dithizone in chloroform. The concentration may need to be optimized based on the expected mercury levels. A fresh solution should be prepared daily.[11]
- Sample Preparation (for water samples):
  - To a 100 mL aliquot of the water sample, add 10 mL of potassium permanganate solution and heat to oxidize all mercury to  $\text{Hg}(\text{II})$ .[10][18]
  - Cool the solution and add 5 mL of hydroxylamine hydrochloride solution to reduce the excess permanganate.[10][18]

- Extraction and Measurement:
  - Transfer a suitable aliquot of the prepared sample or standard into a separatory funnel.[10]
  - Adjust the pH to a slightly acidic condition.
  - Add a measured volume of the dithizone working solution.
  - Shake the funnel vigorously for approximately 60 seconds to extract the mercury-dithizone complex into the organic phase.[10] The organic layer will turn orange.
  - Wash the organic phase by shaking with 50 mL of distilled water and 2 mL of 3 M sulfuric acid for about 30 seconds.[10][18]
  - Allow the phases to separate and transfer the organic layer to a cuvette.
  - Measure the absorbance at the wavelength of maximum absorbance (around 488-500 nm) against a reagent blank.[10]
- Calibration and Calculation:
  - Plot a calibration curve of absorbance versus mercury concentration for the standards.
  - Determine the mercury concentration in the sample from the calibration curve.

## Protocol 3: Qualitative and Semi-Quantitative Detection of Zinc ( $Zn^{2+}$ ) using Dithizone Paper

This protocol provides a simple and rapid method for the qualitative detection of zinc ions.[19]

Materials and Reagents:

- Dithizone (**Diphenylthiocarbazide**)
- Ethanol (95%)
- Filter Paper

- Solutions to be tested for Zinc ( $Zn^{2+}$ )

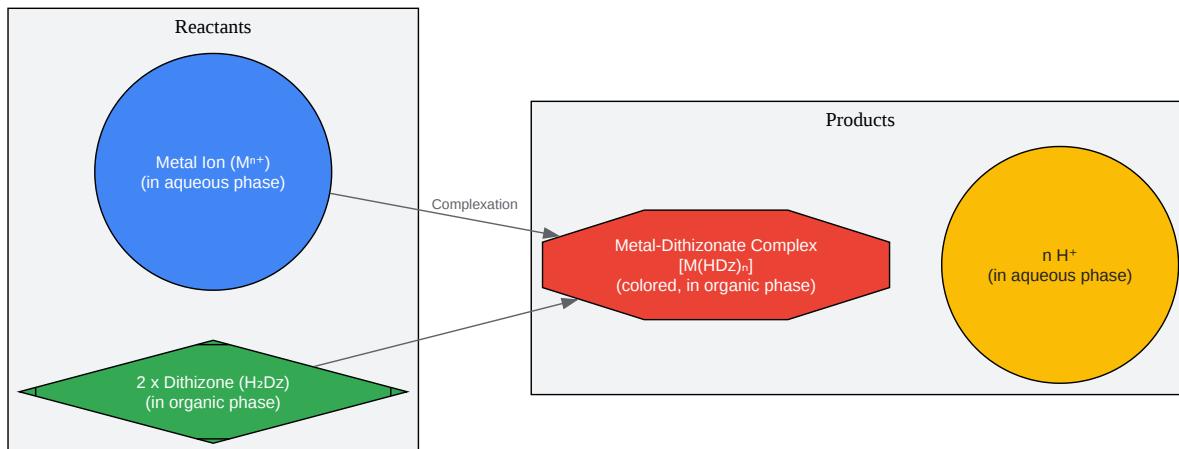
Procedure:

- Preparation of Dithizone Paper:
  - Prepare a dithizone solution by dissolving 0.05 g of dithizone in 100 mL of 95% ethanol in a beaker. Stir to obtain a dark blue/green solution. This solution should be freshly prepared.[19]
  - Cut filter paper into strips.
  - Dip the filter paper strips into the dithizone solution and allow them to dry on a clean, non-absorbent surface.[19] The dried paper should have a green/blue/gray color.
- Detection of Zinc:
  - Dip a strip of the prepared dithizone paper into the test solution.
  - A change in color from green/blue/gray to a distinct pink or red indicates the presence of zinc ions.[19]

Note on Interferences: Other metal ions can also react with dithizone to produce a color change. For instance, tin ( $Sn^{2+}$ ) can produce a similar pink color. Therefore, this test is presumptive for zinc, and the absence of interfering ions should be confirmed for a conclusive result.[19]

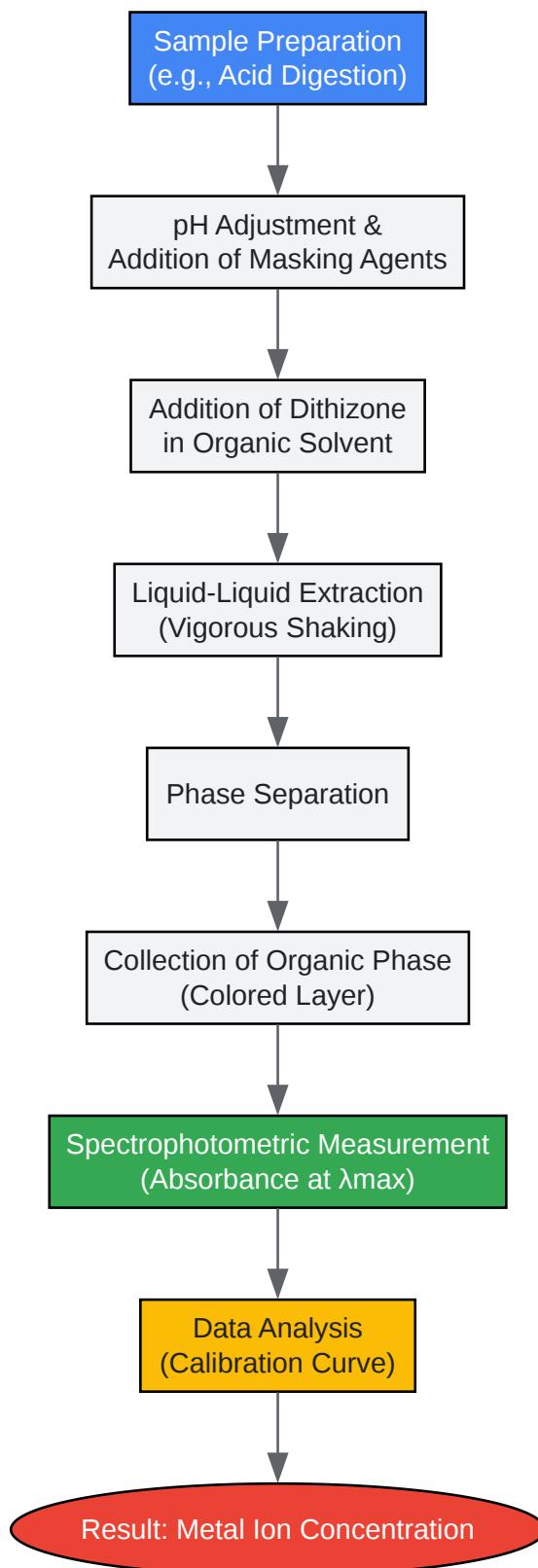
## Visualizations

The following diagrams illustrate the reaction mechanism and experimental workflow for metal ion detection using dithizone.



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Caption: Reaction of a metal ion with dithizone to form a colored complex.



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Caption: General experimental workflow for metal ion detection with dithizone.

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## References

- 1. biolaboratorium.com [biolaboratorium.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. steemit.com [steemit.com]
- 5. A rapid spectrophotometric method for the determination of trace level lead using 1,5-diphenylthiocarbazone in aqueous micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative and qualitative analyses of metal ions in food and water by using a multicolor sensor array and chemometrics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. atlantis-press.com [atlantis-press.com]
- 15. researchgate.net [researchgate.net]
- 16. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 17. jcsp.org.pk [jcsp.org.pk]
- 18. diva-portal.org [diva-portal.org]
- 19. flinnsci.com [flinnsci.com]
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